

## An In-depth Technical Guide to the Mineralogical Analysis of Burnt Umber

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mineralogical analysis of burnt **umber**, a common natural earth pigment. The document details the key mineral components, presents quantitative data, and outlines the detailed experimental protocols for its characterization using modern analytical techniques. This information is critical for quality control, sourcing, and understanding the material's properties for various applications, including its potential use as an excipient or colorant in pharmaceutical development, where purity and composition are paramount.

## **Mineralogical Composition of Burnt Umber**

Burnt **umber** is a natural brown earth pigment distinguished by its high content of iron oxides and manganese oxides.[1][2] The pigment's characteristic reddish-brown hue is achieved by heating (calcining) raw **umber**. This process dehydrates the primary iron oxyhydroxide mineral, goethite ( $\alpha$ -FeO(OH)), transforming it into the more reddish, anhydrous iron oxide, hematite ( $\alpha$ -Fe<sub>2</sub>O<sub>3</sub>).[2][3]

The core mineralogical components are:

 Principal Colorants: The primary coloring agents are hematite and various manganese oxides. Umber pigments typically contain 5-20% manganese oxides, which are responsible for the deep brownish color.[2] The calcination process intensifies the brown and red tones.
 [4]



Associated Minerals: As a natural earth pigment, burnt umber is a mineral mixture. It invariably contains a silicate base, typically from clay minerals such as kaolinite or illite.[5][6]
 Quartz (α-SiO<sub>2</sub>) is also a common component.[5] Depending on the geological source, other minerals like calcium carbonate (CaCO<sub>3</sub>) may be present.[7]

The pigment is classified under the Colour Index Generic Name Pigment Brown 7 (PBr 7).[3][8]

# **Data Presentation: Elemental and Oxide Composition**

The precise composition of burnt **umber** varies significantly depending on its geological origin. The following table summarizes a typical quantitative analysis of a burnt **umber** sample, providing a baseline for comparison.

Component	Oxide Formula	Percentage (%)
Iron (III) Oxide	Fe <sub>2</sub> O <sub>3</sub>	54.00
Silicon Dioxide (Silica)	SiO <sub>2</sub>	18.00
Aluminum Oxide (Alumina)	Al <sub>2</sub> O <sub>3</sub>	6.10
Calcium Oxide (Lime)	CaO	3.50
Magnesium Oxide (Magnesia)	MgO	1.50
Data sourced from a representative analysis of burnt umber.[4]		

## **Experimental Protocols for Mineralogical Analysis**

A multi-analytical approach is necessary for a complete characterization of burnt **umber**, combining techniques that provide elemental, mineralogical, and morphological information.

## X-ray Diffraction (XRD)

 Principle: XRD is a primary technique for identifying the crystalline mineral phases present in a sample. It operates by directing X-rays onto the material and measuring the angles and



intensities of the diffracted beams. The resulting diffraction pattern serves as a unique fingerprint for each crystalline compound, allowing for the identification of minerals like hematite, quartz, and goethite.[9]

#### Methodology:

- Sample Preparation: A small, representative portion of the burnt umber pigment is finely ground into a homogeneous powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
- Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim to prevent displacement errors.
- o Instrumentation: The sample is analyzed using a powder diffractometer. Typical settings involve a Cu Kα radiation source ( $\lambda = 1.5406$  Å) and a detector scanning over a 2θ range of approximately 5° to 70°.
- Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is processed using specialized software. The peak positions are compared against reference patterns from crystallographic databases (e.g., ICDD PDF) to identify the constituent mineral phases.
   The relative peak intensities can be used for semi-quantitative analysis of the mineral abundance.

## X-ray Fluorescence (XRF)

• Principle: XRF is a non-destructive technique used for elemental analysis.[10] A primary X-ray beam excites atoms in the sample, causing them to emit secondary (fluorescent) X-rays at energies characteristic of each element present. By measuring the energies and intensities of these emitted X-rays, the elemental composition can be determined.[11]

#### Methodology:

Sample Preparation: For bulk analysis, the pigment powder can be pressed into a pellet.
 Alternatively, the loose powder can be placed in a sample cup covered with a thin, X-ray transparent film (e.g., Mylar). XRF is often used as a non-destructive screening tool and can be performed directly on an object's surface.[10]



- Instrumentation: The sample is placed in an energy-dispersive XRF (EDXRF) or wavelength-dispersive XRF (WDXRF) spectrometer.
- Data Acquisition: The sample is irradiated, and the resulting fluorescence spectrum is collected. The spectrum displays peaks corresponding to the elements present.
- Data Analysis: The peak energies identify the elements (e.g., Fe, Mn, Si, Ca, K).[12] The
  peak intensities can be converted to elemental concentrations using fundamental
  parameters or calibration standards for a fully quantitative analysis.

# Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Principle: SEM provides high-magnification images of the sample's surface, revealing
particle morphology, size, and texture.[13] When coupled with EDX, it allows for in-situ
elemental analysis of specific points or areas on the sample.[7] The electron beam of the
SEM excites the sample to produce characteristic X-rays, which are then analyzed by the
EDX detector.

#### Methodology:

- Sample Preparation: A small amount of the pigment powder is mounted onto an aluminum stub using double-sided carbon tape. To ensure conductivity and prevent charging effects from the electron beam, the sample is typically coated with a thin layer of carbon or a conductive metal (e.g., gold, palladium).
- Instrumentation: The stub is placed inside the vacuum chamber of the SEM.
- Imaging: Backscattered Electron (BSE) imaging is particularly useful, as the image contrast is sensitive to the average atomic number of the material, helping to differentiate between different mineral particles.[7]
- Analysis: The EDX detector is used to acquire spectra from specific particles or areas of interest identified in the SEM images. This can confirm, for example, that iron-rich particles correspond to hematite and that silicon and aluminum are co-located in clay particles.



### Raman Spectroscopy

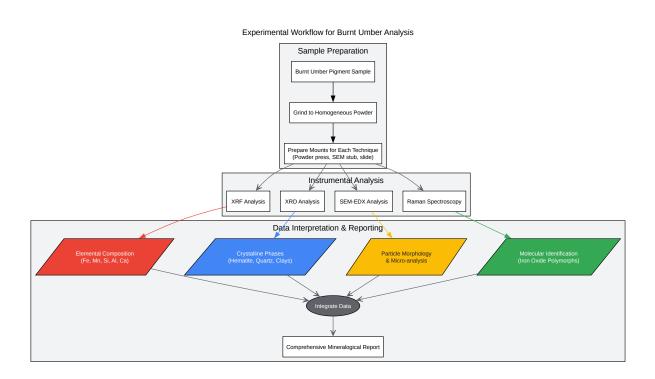
Principle: Raman spectroscopy is a non-destructive vibrational technique that provides a
molecular fingerprint of the compounds present.[5] A monochromatic laser interacts with the
sample, and the inelastically scattered light is collected. The energy shifts in the scattered
light correspond to the vibrational modes of the molecules in the sample. It is highly effective
for differentiating between different iron oxide polymorphs (e.g., hematite, goethite,
magnetite).[14][15]

#### Methodology:

- Sample Preparation: A small amount of pigment is placed on a microscope slide. No further preparation is usually needed.
- Instrumentation: The analysis is performed using a micro-Raman spectrometer, which allows the laser to be focused on individual pigment grains.
- Data Acquisition: A low laser power should be used initially to avoid thermal degradation or phase transformation of the iron oxides, a known challenge with these materials.[14][15]
   Spectra are collected from multiple points to ensure the analysis is representative.
- Data Analysis: The resulting Raman spectra are compared with reference spectra from databases of minerals and pigments. Hematite (α-Fe<sub>2</sub>O<sub>3</sub>) shows characteristic strong bands around 225, 292, 411, 497, and 612 cm<sup>-1</sup>.[16]

## Visualizations: Workflows and Logical Relationships Experimental Workflow Diagram



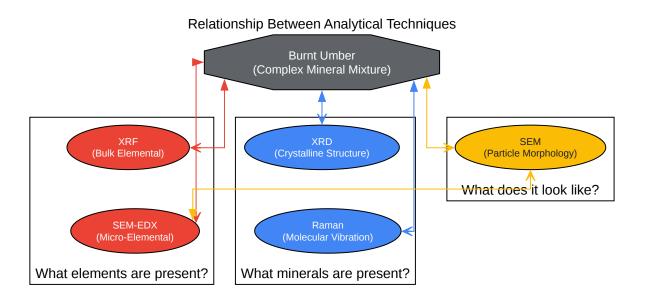


Click to download full resolution via product page

Caption: Flowchart of the multi-technique workflow for burnt umber analysis.



## **Logical Relationship of Analytical Techniques**



Click to download full resolution via product page

Caption: Interrelation of techniques for characterizing burnt **umber**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Burnt umber ColourLex [colourlex.com]
- 2. Ochre Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Burnt Umber [digitalfire.com]
- 5. repository.up.ac.za [repository.up.ac.za]







- 6. youtube.com [youtube.com]
- 7. jhna.org [jhna.org]
- 8. Palazzo Spinelli Lemma Argomed: burnt umber [palazzospinelli.org]
- 9. scispace.com [scispace.com]
- 10. arts.unimelb.edu.au [arts.unimelb.edu.au]
- 11. orb.binghamton.edu [orb.binghamton.edu]
- 12. ijcs.ro [ijcs.ro]
- 13. SEM-EDX Pigment Analysis and Multi-Analytical Study of the Ground and Paint layers of Francesco Fedrigazzi's painting from Kostanje [journals.openedition.org]
- 14. academic.oup.com [academic.oup.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mineralogical Analysis of Burnt Umber]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143585#mineralogical-analysis-of-burnt-umber]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com